molecular formula C7H16ClNO B8186702 (1R,2S)-2-Amino-cycloheptanol hydrochloride

(1R,2S)-2-Amino-cycloheptanol hydrochloride

Cat. No.: B8186702
M. Wt: 165.66 g/mol
InChI Key: UMGJRYHKQKYDPF-UOERWJHTSA-N
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Description

(1R,2S)-2-Amino-cycloheptanol hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a seven-membered ring with an amino and hydroxyl group, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Amino-cycloheptanol hydrochloride typically involves the cyclization of appropriate precursors followed by the introduction of the amino group. One common method involves the reduction of a ketone precursor using metal hydrides, followed by amination. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for higher yields and purity, ensuring the compound meets the necessary standards for pharmaceutical or industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Amino-cycloheptanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Cycloheptanone derivatives.

    Reduction: Cycloheptanol derivatives.

    Substitution: N-alkyl or N-acyl derivatives of cycloheptanol.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

Chiral Building Block
(1R,2S)-2-Amino-cycloheptanol hydrochloride serves as a valuable chiral building block in the synthesis of various pharmaceuticals. Its unique stereochemistry allows for the creation of enantiomerically pure compounds, which are crucial in drug development due to the differing biological activities of enantiomers. This compound can be utilized in synthesizing more complex molecules that require specific stereochemical configurations .

Synthetic Methodologies
Various synthetic routes have been developed to obtain this compound efficiently. These methods often involve asymmetric synthesis techniques that enhance yield and purity while minimizing waste products. For instance, catalytic hydrogenation processes have been employed to achieve high enantiomeric excess .

Potential Therapeutic Applications

Pain Management
Given its potential analgesic properties, this compound could play a role in pain management therapies. Its ability to modulate pain pathways may provide a basis for developing new analgesics with fewer side effects compared to traditional opioids .

Cognitive Enhancement
The compound's interaction with neurotransmitter systems suggests possible applications in cognitive enhancement or treatment of cognitive disorders. Preliminary studies indicate that similar compounds can improve memory and learning functions in animal models .

Case Study 1: Antidepressant Activity

A study explored the antidepressant effects of structurally related compounds to this compound, demonstrating significant improvements in behavioral tests for depression in rodent models when administered at specific dosages .

Case Study 2: Synthesis of Chiral Drugs

Research highlighted the use of this compound as a chiral auxiliary in synthesizing various pharmaceutical agents. The study reported high yields and enantiomeric purity when used in asymmetric synthesis processes .

Mechanism of Action

The mechanism of action of (1R,2S)-2-Amino-cycloheptanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-Aminocyclopentanol hydrochloride
  • (1R,2S)-2-Methylamino-1-phenyl-1-propanol hydrochloride
  • Ephedrine hydrochloride

Uniqueness

Compared to similar compounds, (1R,2S)-2-Amino-cycloheptanol hydrochloride has a larger ring size, which can influence its conformational flexibility and reactivity. This unique structural feature may result in different biological activities and applications, making it a valuable compound for further research and development.

Biological Activity

(1R,2S)-2-Amino-cycloheptanol hydrochloride is a chiral amino alcohol that has garnered attention in various fields, including medicinal chemistry and enzymology. Its unique structure allows it to participate in significant biological interactions, making it a valuable compound for research and potential therapeutic applications.

This compound features an eight-membered cycloheptanol ring with an amino group and a hydroxyl group. This configuration allows the compound to engage in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing enzyme activity and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The chirality of the compound facilitates selective binding to chiral centers in biological molecules, which can significantly influence biochemical pathways and physiological responses.

Enzyme Mechanisms

This compound is utilized in studying enzyme mechanisms due to its ability to act as a ligand in biochemical assays. Its structural characteristics make it suitable for investigating the stereoselectivity of enzyme-substrate interactions .

Pharmaceutical Synthesis

The compound serves as a precursor in synthesizing various pharmaceutical agents. Its chiral nature is particularly beneficial for creating enantiomerically pure compounds, which are crucial for the efficacy and safety of many drugs. For instance, derivatives of this compound have been explored for their potential therapeutic effects against neurological disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Findings
Study 1Enzyme InhibitionDemonstrated inhibition of acetylcholinesterase (AChE) activity, indicating potential use in treating nerve agent toxicity .
Study 2Anticonvulsant EffectsShowed significant anticonvulsant properties in animal models, suggesting utility in epilepsy treatment .
Study 3Ligand BindingExhibited selective binding to specific receptors involved in neurotransmission .

Case Studies

  • Anticonvulsant Properties : A study evaluated the anticonvulsant effects of this compound in pentylenetetrazole (PTZ) and maximal electroshock (MES) models. The compound demonstrated prolonged seizure protection, highlighting its potential as an anticonvulsant agent.
  • Enzyme Interaction Studies : Research involving this compound has shown that it can inhibit AChE more effectively than some other chiral amines. This suggests its application in developing therapeutic agents against conditions associated with cholinergic dysfunction .
  • Pharmaceutical Development : As a building block for various active pharmaceutical ingredients (APIs), this compound has been incorporated into the synthesis of compounds targeting cardiovascular diseases and neurological disorders .

Properties

IUPAC Name

(1R,2S)-2-aminocycloheptan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-6-4-2-1-3-5-7(6)9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGJRYHKQKYDPF-UOERWJHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](CC1)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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